Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 2-Iodo-3-methoxypyridine
2-Iodo-3-methoxypyridine is a substituted pyridine derivative that has emerged as a crucial intermediate in modern organic synthesis.[1] Its value lies in the strategic placement of two key functional groups on the pyridine core: an iodine atom at the 2-position and a methoxy group at the 3-position. The iodine atom serves as a highly effective leaving group and a versatile handle for a wide range of metal-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecular architectures.[1][2] Simultaneously, the methoxy group influences the electronic properties of the pyridine ring and can act as a masked pyridone, offering further synthetic possibilities.[3] This unique combination of reactivity makes 2-Iodo-3-methoxypyridine an indispensable tool for researchers and scientists, particularly in the fields of pharmaceutical development and agrochemical innovation.[1][4]
This guide provides a comprehensive overview of 2-Iodo-3-methoxypyridine, covering its chemical properties, synthesis, applications, and safe handling protocols, designed for professionals in research and drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key identifiers and properties of 2-Iodo-3-methoxypyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 93560-55-5 | [1][5][6][7] |
| Molecular Formula | C₆H₆INO | [1][5][6] |
| Molecular Weight | 235.02 g/mol | [1][5] |
| Appearance | Yellow solid | [1] |
| Melting Point | 57°C to 61°C | [5] |
| Purity | ≥ 97-99% (Typical) | [1][5] |
| IUPAC Name | 2-iodo-3-methoxypyridine | [5] |
| PubChem CID | 817173 | [1][5] |
| InChI Key | NJFRZBAZMPWJKQ-UHFFFAOYSA-N | [5] |
| SMILES | COC1=C(N=CC=C1)I | [5] |
Synthesis and Reaction Mechanism
The synthesis of 2-Iodo-3-methoxypyridine is typically achieved through the regioselective deprotometalation of 3-methoxypyridine, followed by quenching the resulting organometallic intermediate with an iodine source. This process leverages the directing effect of the methoxy group and the nitrogen atom within the pyridine ring.
The use of a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is crucial.[8] The reaction pathway is governed by kinetic control; the coordination of the lithium base to the pyridine nitrogen drastically increases the acidity of the adjacent C-2 proton, favoring its abstraction over other positions.[8] Once the 2-lithiated intermediate is formed, it is trapped in situ with molecular iodine (I₂) to yield the final product.
Caption: Synthesis workflow for 2-Iodo-3-methoxypyridine.
Core Applications in Drug Discovery and Agrochemicals
The utility of 2-Iodo-3-methoxypyridine stems from its role as a versatile building block.[1] The carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[2] This capability is extensively exploited in the synthesis of novel therapeutic agents and advanced agrochemicals.[1]
-
Pharmaceutical Development : This compound is a key intermediate in synthesizing complex molecules targeting specific biological pathways.[1] Its structure is a precursor for potential treatments in areas like inflammation and infectious diseases.[1] The ability to introduce diverse substituents through coupling reactions is invaluable for generating compound libraries in high-throughput screening campaigns for drug discovery.[9]
-
Agrochemical Synthesis : In the agrochemical industry, it contributes to the development of next-generation pesticides and herbicides.[1] By incorporating the 3-methoxypyridine moiety into larger molecules, chemists can fine-tune the biological activity and physical properties of crop protection agents.
The diagram below illustrates the central role of 2-Iodo-3-methoxypyridine in accessing a variety of substituted pyridines through common cross-coupling methodologies.
Caption: Versatility of 2-Iodo-3-methoxypyridine in cross-coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, self-validating protocol for a Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, using 2-Iodo-3-methoxypyridine.
Objective: To synthesize 2-(4-fluorophenyl)-3-methoxypyridine.
Reagents & Equipment:
-
2-Iodo-3-methoxypyridine (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane and Water (4:1 solvent mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble the reaction flask and condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction. This is critical as the palladium catalyst is air-sensitive.
-
Reagent Addition: To the flask, add 2-Iodo-3-methoxypyridine, 4-fluorophenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water to the flask via cannula or syringe.
-
Reaction Execution: Stir the mixture at 80-90°C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure 2-(4-fluorophenyl)-3-methoxypyridine.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety, Handling, and Storage
Proper handling of 2-Iodo-3-methoxypyridine is essential to ensure laboratory safety. Based on available safety data sheets, the compound presents the following hazards:
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][10]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] The compound is noted to be light-sensitive and air-sensitive, so storage under an inert atmosphere (e.g., Argon) is recommended.[5][10] Keep away from heat and sources of ignition.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
2-Iodo-3-methoxypyridine, with its CAS Number 93560-55-5, is more than just a chemical intermediate; it is an enabling tool for chemical innovation. Its well-defined reactivity, particularly in metal-catalyzed cross-coupling, provides a reliable and efficient pathway for constructing the complex pyridine-containing scaffolds that are prevalent in pharmaceuticals and agrochemicals. A firm grasp of its synthesis, reaction protocols, and safety requirements allows researchers to fully leverage its synthetic potential, accelerating the discovery and development of novel, high-value molecules.
References
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2,5-Diiodo-3-Methoxypyridine - Pipzine Chemicals . Pipzine Chemicals. [Link]
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Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine . ResearchGate. [Link]
-
The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Methoxypyridines in the Synthesis of Lycopodium Alkaloids . ACS Publications. [Link]
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The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles . MDPI. [Link]
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2-Methoxypyridine | C6H7NO | CID 74201 . PubChem. [Link]
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Drug Discovery and Development Applications . Molecular Devices. [Link]
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